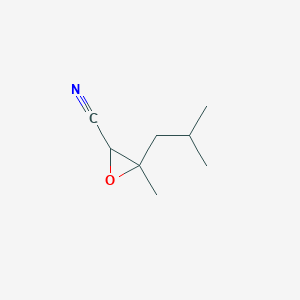
3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid typically involves the condensation of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds . One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine, α,β-unsaturated aldehydes, and 1,3-dicarbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine can lead to the formation of substituted pyrazoles .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents . Additionally, they have applications in the development of fluorescent probes and materials for organic electronics .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid can be compared with other pyrazole derivatives, such as 3-(4-bromophenyl)-1-ethyl-1H-pyrazole and 1-methyl-1H-pyrazole . These compounds share similar structural features but may differ in their reactivity and biological activity.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-10-5-6(4-9-10)3-7(11)8(12)13/h4-5,7,11H,2-3H2,1H3,(H,12,13) |
InChI Key |
MXUNINRYVZFMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13215020.png)



![3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol](/img/structure/B13215062.png)
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)

![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13215087.png)
![tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13215091.png)
![tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate](/img/structure/B13215094.png)



